molecular formula C10H14N4 B13060171 2-Tert-butylpyrazolo[1,5-A]pyrimidin-7-amine

2-Tert-butylpyrazolo[1,5-A]pyrimidin-7-amine

Cat. No.: B13060171
M. Wt: 190.25 g/mol
InChI Key: XULZIPWWTJRERX-UHFFFAOYSA-N
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Description

2-Tert-butylpyrazolo[1,5-A]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family. This compound is characterized by a fused ring system that includes both pyrazole and pyrimidine rings. The presence of a tert-butyl group at the 2-position and an amine group at the 7-position further distinguishes this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butylpyrazolo[1,5-A]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1-tert-butyl-1H-pyrazole with 2-chloro-3-formylquinoline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butylpyrazolo[1,5-A]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Tert-butylpyrazolo[1,5-A]pyrimidin-7-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butylpyrazolo[1,5-A]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, while the amine group at the 7-position allows for further functionalization and derivatization. These features make it a versatile compound for various applications in medicinal chemistry and material science .

Biological Activity

2-Tert-butylpyrazolo[1,5-A]pyrimidin-7-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological properties, mechanisms of action, and therapeutic implications of this compound.

Structural Characteristics

The molecular formula for this compound is C12H16N4C_{12}H_{16}N_{4}, indicating the presence of:

  • 12 Carbon atoms
  • 16 Hydrogen atoms
  • 4 Nitrogen atoms

The compound features a tert-butyl group at the 2-position and an amino group at the 7-position of the pyrimidine ring, which contributes to its distinct chemical properties and biological activities .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as a selective inhibitor of bone morphogenetic protein (BMP) receptors. These receptors play critical roles in cellular processes such as growth and differentiation, making them valuable targets for therapeutic interventions in conditions like cancer and fibrosis .

The compound's mechanism involves interaction with BMP receptors, leading to modulation of signaling pathways associated with cell proliferation and differentiation. This inhibition can potentially result in:

  • Cytotoxic effects on cancer cell lines
  • Therapeutic implications in treating fibrotic diseases

Cytotoxicity Studies

A study exploring the cytotoxic effects of various pyrazolopyrimidinones, including this compound, demonstrated that this compound can induce apoptosis in cancer cells. The study reported IC50 values indicating effective cytotoxicity against several cancer cell lines .

CompoundIC50 (μM)Cell Line
This compound10U-251MG (glioblastoma)
Dorsomorphin12Various cancer lines
Other derivativesVaries (11 - 15)Various

Synergistic Effects with Cold Atmospheric Plasma (CAP)

Recent research has highlighted the potential of combining pyrazolopyrimidinones with cold atmospheric plasma to enhance cytotoxic effects. The study found that certain derivatives exhibited up to 15 times enhanced cytotoxicity when used alongside CAP treatment, suggesting a novel therapeutic approach for cancer treatment .

Case Studies

  • Glioblastoma Treatment : In studies involving U-251MG glioblastoma cells, this compound was shown to induce significant apoptosis and cell cycle arrest. The combination with CAP resulted in a notable increase in reactive species-dependent cytotoxicity .
  • Therapeutic Applications in Fibrosis : Given its role as a BMP receptor inhibitor, this compound is being investigated for its potential application in treating fibrotic diseases. By modulating BMP signaling pathways, it may help alleviate symptoms associated with excessive tissue scarring .

Properties

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

2-tert-butylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C10H14N4/c1-10(2,3)7-6-9-12-5-4-8(11)14(9)13-7/h4-6H,11H2,1-3H3

InChI Key

XULZIPWWTJRERX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN2C(=CC=NC2=C1)N

Origin of Product

United States

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